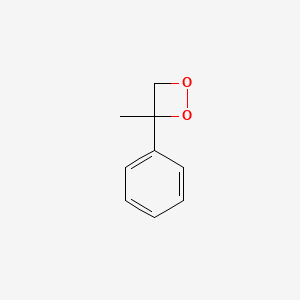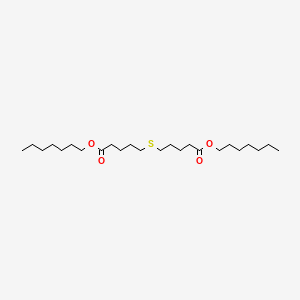
10H-Phenothiazine, 10-(2-propynyl)-, 5,5-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10H-Phenothiazine, 10-(2-propynyl)-, 5,5-dioxide: is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical and chemical industries. This compound is characterized by the presence of a propynyl group at the 10th position and two oxygen atoms at the 5th position, forming a dioxide structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine, 10-(2-propynyl)-, 5,5-dioxide typically involves the reaction of phenothiazine with propargyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the hydrogen atom at the 10th position with the propynyl group, followed by oxidation to form the dioxide structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the dioxide structure back to the parent phenothiazine compound.
Substitution: The propynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of various oxidized phenothiazine derivatives.
Reduction: Formation of the parent phenothiazine compound.
Substitution: Formation of substituted phenothiazine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 10H-Phenothiazine, 10-(2-propynyl)-, 5,5-dioxide is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its structure allows it to interact with various enzymes and receptors, making it a subject of interest in biochemical studies.
Medicine: Phenothiazine derivatives are known for their pharmacological properties, including antipsychotic and antiemetic effects. This compound is investigated for its potential therapeutic applications in treating neurological disorders and other medical conditions.
Industry: In the chemical industry, this compound is used as a stabilizer and additive in various industrial processes. Its chemical stability and reactivity make it suitable for use in polymer production and other industrial applications.
Wirkmechanismus
The mechanism of action of 10H-Phenothiazine, 10-(2-propynyl)-, 5,5-dioxide involves its interaction with molecular targets such as enzymes and receptors. The propynyl group and dioxide structure allow it to form specific interactions with these targets, leading to various biochemical effects. The compound can modulate enzyme activity, receptor binding, and other molecular pathways, resulting in its observed effects.
Vergleich Mit ähnlichen Verbindungen
- 10H-Phenothiazine, 10-(2-propenyl)-, 5,5-dioxide
- 10H-Phenothiazine, 10-(2-propyl)-, 5,5-dioxide
Comparison: Compared to similar compounds, 10H-Phenothiazine, 10-(2-propynyl)-, 5,5-dioxide is unique due to the presence of the propynyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
25206-53-5 |
|---|---|
Molekularformel |
C15H11NO2S |
Molekulargewicht |
269.3 g/mol |
IUPAC-Name |
10-prop-2-ynylphenothiazine 5,5-dioxide |
InChI |
InChI=1S/C15H11NO2S/c1-2-11-16-12-7-3-5-9-14(12)19(17,18)15-10-6-4-8-13(15)16/h1,3-10H,11H2 |
InChI-Schlüssel |
WWJFUCNCEQWKAF-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]but-2-enoate](/img/structure/B14688556.png)
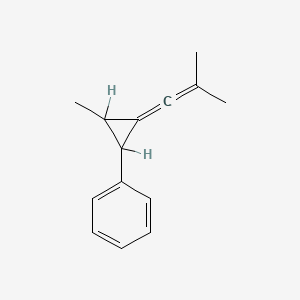

![{[(2-Methylbutan-2-yl)oxy]methyl}benzene](/img/structure/B14688580.png)
![7-(Propan-2-ylidene)-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14688583.png)
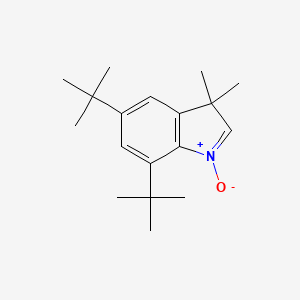
![5-Chloro-7-methyltetrazolo[1,5-a]pyrimidine](/img/structure/B14688594.png)


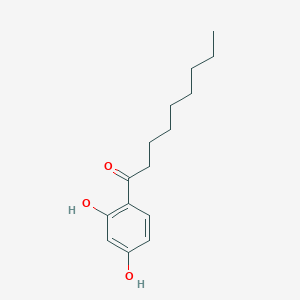
![4-Phenyl-1,3,4,5-tetrahydro-2H-indeno[1,2-d]pyrimidin-2-one](/img/structure/B14688621.png)
